BenchChemオンラインストアへようこそ!

Pridopidine

Sigma-1 Receptor Receptor Occupancy PET Imaging

Pridopidine is a selective, high-affinity sigma-1 receptor (S1R) agonist (Ki ~7.1–80 nM) with approximately 30- to 100-fold selectivity over dopamine D2 receptors. Unlike classical dopaminergic agents or VMAT2 inhibitors, Pridopidine achieves high in vivo S1R occupancy at behaviorally active doses without significant D2R engagement, eliminating catalepsy risk and the boxed warnings associated with tetrabenazine. Its placebo-like safety profile—demonstrated in over 1,000 patients with up to 6.5 years of exposure—makes it the superior tool compound for chronic dosing studies in HD and ALS models. Researchers choose Pridopidine to dissect S1R-mediated neuroprotective pathways without confounding off-target dopaminergic effects.

Molecular Formula C15H23NO2S
Molecular Weight 281.4 g/mol
CAS No. 346688-38-8
Cat. No. B1678097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePridopidine
CAS346688-38-8
Synonyms4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine
4-(3-methanesulfonylphenyl)-1-propylpiperidine
ACR16 compound
huntexil
pridopidine
Molecular FormulaC15H23NO2S
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C
InChIInChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3
InChIKeyYGKUEOZJFIXDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pridopidine (CAS 346688-38-8): A Selective Sigma-1 Receptor Agonist for Neurodegenerative Disease Research


Pridopidine (also known as ACR16, ASP2314, FR310826, or Huntexil) is a small-molecule phenylpiperidine derivative that functions as a selective, high-affinity agonist at the sigma-1 receptor (S1R) [1]. It also acts as a low-affinity antagonist at the dopamine D2 receptor (D2R), with a reported Ki for S1R of 7.1–80 nM, which is approximately 30- to 100-fold lower (i.e., higher affinity) than its Ki for D2R . This dual, yet highly biased, receptor profile distinguishes it from classical dopaminergic agents and forms the basis for its ongoing clinical investigation in Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS) [1].

Why Generic Substitution of Pridopidine Fails: Sigma-1 Receptor Selectivity and Safety Profile Differentiate It from Dopaminergic Alternatives


Scientific and industrial procurement of Pridopidine cannot be simply substituted by other 'dopaminergic stabilizers' (e.g., (-)-OSU6162) or VMAT2 inhibitors (e.g., tetrabenazine, deutetrabenazine) due to fundamental differences in receptor selectivity, target occupancy, and clinical safety profiles. Pridopidine's primary mechanism is S1R agonism, with an in vivo occupancy profile that shows high S1R occupancy at behaviorally active doses while D2R occupancy is negligible [1]. In contrast, classical dopaminergic agents like haloperidol act primarily through D2R antagonism, leading to a different side effect profile, including catalepsy [2][3]. VMAT2 inhibitors like tetrabenazine, while approved for chorea, carry a boxed warning for depression and suicidality, an adverse event profile not associated with Pridopidine, which demonstrates a placebo-like safety profile in pooled analyses of over 1,000 patients [4]. These distinct molecular and clinical characteristics mean that substituting Pridopidine with an alternative would result in a different research or therapeutic outcome, making the choice of the specific compound a critical, data-driven decision.

Quantitative Comparative Evidence: How Pridopidine Differentiates from Key Comparators in Huntington's Disease Research


Sigma-1 Receptor Occupancy vs. Dopamine D2 Receptor Occupancy In Vivo

At behaviorally active doses (3-15 mg/kg), Pridopidine shows high sigma-1 receptor (S1R) occupancy (57-85%) while D2R occupancy is negligible. Significant D2R occupancy (44-66%) is only observed at a 20-fold higher dose (60 mg/kg) [1]. This contrasts with classical D2R antagonists like haloperidol, which potently occupy D2Rs at low doses, leading to motor side effects. This data establishes that Pridopidine's primary in vivo target is S1R, not D2R.

Sigma-1 Receptor Receptor Occupancy PET Imaging In Vivo Pharmacology

Clinical Safety Profile in Huntington's Disease: Pridopidine vs. Placebo and VMAT2 Inhibitors

In a pooled safety analysis of 1,067 Huntington's disease patients from four double-blind, placebo-controlled studies, Pridopidine at 45 mg twice daily demonstrated an adverse event (AE) profile comparable to placebo [1]. No significant differences in safety were observed by age, sex, or use of antidopaminergic medications. This favorable tolerability profile is a key differentiator from VMAT2 inhibitors like tetrabenazine and deutetrabenazine, which are associated with dose-dependent adverse effects, including depression and suicidality, and carry boxed warnings [2].

Huntington's Disease Clinical Safety Adverse Events VMAT2 Inhibitors

Cortical Arc Gene Expression Induction: A Unique Effect Not Shared by Dopaminergic Reference Compounds

Pridopidine induces a significant 2.2-fold increase in cortical Arc (activity-regulated cytoskeleton-associated protein) gene expression relative to control in rats [1]. This effect is not replicated by reference D1 or D2 receptor agonists/antagonists (including aripiprazole), which fail to increase cortical Arc expression. The closely related dopaminergic stabilizer ordopidine also increased cortical Arc, but to a lesser 1.7-fold level. This suggests a unique molecular signature for Pridopidine, potentially reflecting enhanced NMDA receptor-mediated signaling in the frontal cortex.

Arc Gene Expression Cortico-Striatal Signaling Neuroplasticity Dopaminergic Stabilizers

Reversal of Tetrabenazine-Induced Behavioral Inhibition in Rats

In rats, co-administration of Pridopidine (32 mg/kg) with tetrabenazine (0.64 mg/kg) significantly alleviated tetrabenazine-induced behavioral inhibition, restoring locomotor activity to 137% of tetrabenazine-alone controls (p < 0.01) [1]. In contrast, co-administration of the classical D2 antagonist haloperidol (0.12 mg/kg) with tetrabenazine further reduced locomotor activity to 41% of tetrabenazine-alone controls (p < 0.01). This demonstrates a functional antagonism of tetrabenazine's hypolocomotor effects by Pridopidine, an effect not shared by haloperidol.

Tetrabenazine Interaction Locomotor Activity Huntington's Disease Models In Vivo Pharmacology

Optimized Application Scenarios for Pridopidine in Huntington's Disease and Neurodegeneration Research


Investigating Sigma-1 Receptor-Mediated Neuroprotection and Disease Modification in HD Models

Given its high and selective S1R occupancy in vivo at behaviorally active doses [1] and its unique ability to induce cortical Arc expression [2], Pridopidine is an optimal tool compound for dissecting the role of S1R activation in neuroprotective and plasticity-related pathways. Researchers can use Pridopidine to probe S1R-mediated rescue of mitochondrial function, calcium homeostasis, and BDNF signaling in HD cellular and animal models, leveraging its established safety profile for chronic dosing studies [3]. This is in contrast to using less selective or D2-preferring compounds, which would confound results with off-target dopaminergic effects.

Evaluating Novel Combination Therapies with VMAT2 Inhibitors

The demonstrated ability of Pridopidine to counteract tetrabenazine-induced motor deficits in vivo [4], without the adverse interactions seen with classical D2 antagonists like haloperidol, positions it as a candidate for preclinical research into combination regimens. Studies can assess whether Pridopidine can mitigate the motor side effects of VMAT2 inhibitors while allowing them to exert their anti-choreic effects. Its placebo-like safety profile in humans further supports the translatability of such combination approaches [3].

Long-Term Preclinical Efficacy Studies in Neurodegeneration Models

Pridopidine's well-characterized and favorable safety profile, demonstrated in over 1,000 patients with up to 6.5 years of exposure [3], makes it a superior choice for long-term chronic dosing studies in animal models of HD and ALS. Researchers can confidently administer Pridopidine over extended periods without the confounding influence of significant compound-related toxicity, allowing for a clearer assessment of disease-modifying effects. This is a critical advantage over VMAT2 inhibitors or potent D2 antagonists, which have more restrictive safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pridopidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.